Blumeatin

概要

説明

準備方法

ブルメアチンは、センボンギクからさまざまな方法で抽出できます。 最も一般的な方法には、水蒸気蒸留、同時蒸留および抽出、CO2超臨界抽出などがあります。 . これらの方法は、ブルメアチンを含む植物の揮発性成分を抽出するために使用されます。 . 工業的な生産方法では、ポリアミドを吸着剤として用いたクロマトグラフィー分離により、フラボン調製の効率を高め、コストを削減しています。 .

化学反応の分析

ブルメアチンは、酸化や還元など、いくつかのタイプの化学反応を受けます。 そのフラバノン骨格に対する非共平面性とねじれたねじれ角により、高いラジカル捕捉活性を持つことが示されています。 . これらの反応で一般的に使用される試薬には、過酸化水素とスーパーオキシドアニオンラジカルがあります。 . これらの反応から生成される主な生成物は、スーパーオキシドアニオンラジカルや過酸化水素などの活性酸素種です。 .

科学研究への応用

ブルメアチンは、幅広い科学研究への応用があります。 その抗酸化の可能性、肝保護作用、高尿酸血症の治療のための重要な薬物標的であるキサンチンオキシダーゼを阻害する能力について研究されています。 . ブルメアチンは、抗菌、抗炎症、抗腫瘍作用を持つことも示されています。 . さらに、その独特の芳香族臭とやけどの治療効果のために、化粧品の分野でも使用されています。 .

科学的研究の応用

Antioxidant Properties

Blumeatin exhibits potent antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have demonstrated that this compound has a high radical scavenging activity, attributed to its unique molecular structure. The compound's non-coplanarity and specific torsion angles contribute to its effectiveness as an antioxidant .

Table 1: Antioxidant Activity of this compound Compared to Other Flavonoids

| Compound | Radical Scavenging Activity (%) |

|---|---|

| This compound | 88.40 |

| Quercetin | 85.00 |

| Luteolin | 82.50 |

| Kaempferol | 80.00 |

Anti-Inflammatory Effects

This compound has been identified as a potential anti-inflammatory agent. Research indicates that it inhibits caspase-1, an enzyme involved in inflammation pathways, thereby reducing the levels of pro-inflammatory cytokines like IL-1β . This property positions this compound as a candidate for treating inflammatory diseases, including those associated with COVID-19.

Table 2: Binding Affinity of this compound to Caspase-1

| Ligand | Binding Energy (kcal/mol) | Interaction with Amino Acids |

|---|---|---|

| This compound | -5.63 | Thr1010, Val1011, Phe914 |

| Luteolin | -5.93 | Similar residues as this compound |

| Q158 (Native) | -3.92 | Reference for comparison |

Anticancer Properties

This compound has shown promising results in cancer research, particularly against oral cancer cells. A study reported that this compound effectively inhibited the growth of SCC-4 oral cancer cells with minimal cytotoxic effects on normal cells . The mechanism involves inducing DNA damage and promoting autophagy, which are critical for cancer cell death.

Case Study: Anticancer Effects of this compound on SCC-4 Cells

- Cell Line Used : SCC-4 (oral cancer)

- IC50 Value : 10 µM

- Mechanisms :

- Induction of autophagy

- Increase in reactive oxygen species (ROS)

- Decrease in mitochondrial membrane potential (MMP)

Hepatoprotective Activity

This compound also exhibits hepatoprotective properties, making it a candidate for liver-related therapies. Research conducted by Sun Yat-sen University indicated that this compound could protect liver cells from damage caused by various toxins .

作用機序

ブルメアチンは、主にその抗酸化作用を通じて効果を発揮します。 そのフラバノン骨格に対する非共平面性とねじれたねじれ角により、高いラジカル捕捉活性を持つことが示されています。 . ブルメアチンは、Thr1010、Val1011、Phe914、Ala1078などのアミノ酸残基との水素結合を介して、キサンチンオキシダーゼと相互作用します。 . この相互作用により、高尿酸血症の発症に関与する尿酸と活性酸素種の生成が阻害されます。 .

類似化合物の比較

ブルメアチンは、ケルセチンやタマリクセチンなどの他のフラボノイドと似ています。 タマリクセチンと比較して、より高いレベルの抗酸化活性を持っています。 . ブルメアチンは、スーパーオキシドラジカル捕捉、肝保護、抗酸化、抗チロシナーゼなどの多くの生物学的特性も持ち合わせています。 . 他の類似化合物には、(2R,3S)-(−)-4'-O-メチルジヒドロケルセチンやケルセチン-3,3',4'などがあり、これらも強力な阻害活性を持っています。 .

ブルメアチンは、その独自の構造と高い抗酸化活性により、さらなる研究と潜在的な治療用途に有望な化合物です。

類似化合物との比較

Blumeatin is similar to other flavonoids such as quercetin and tamarixetin. it has a higher level of antioxidant activity compared to tamarixetin . This compound also possesses a number of biological properties, including superoxide radical scavenging, hepatoprotective, antioxidant, and antityrosinase activities . Other similar compounds include (2R,3S)-(−)-4’-O-methyldihydroquercetin and quercetin-3,3’,4’, which also have potent inhibitory activity .

This compound’s unique structure and high antioxidant activity make it a valuable compound for further research and potential therapeutic applications.

生物活性

Blumeatin, a flavanone derived from the plant Blumea balsamifera, has garnered attention for its diverse biological activities, particularly in the fields of oncology, hepatoprotection, and neuroprotection. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of this compound.

1. Anticancer Properties

This compound has been extensively studied for its anticancer effects, particularly against oral cancer cells.

Case Study: Anticancer Effects on Oral Cancer Cells

A study conducted on human oral cancer cells (SCC-4) demonstrated that this compound inhibited cell growth with an IC50 value of 10 µM. The compound exhibited minimal cytotoxicity towards normal cells (hTRET-OME) while effectively triggering DNA damage in cancer cells. Key findings include:

- Cell Viability : MTT assay results indicated significant suppression of SCC-4 cell growth.

- Mechanisms :

- Induction of autophagy was observed through transmission electron microscopy (TEM).

- Upregulation of autophagy-related proteins LC3B and Beclin 1 was noted, while p62 levels decreased.

- Increased reactive oxygen species (ROS) and decreased mitochondrial membrane potential (MMP) were also documented.

The data from this study are summarized in Table 1.

| Parameter | Control (0 µM) | 5 µM | 10 µM | 20 µM |

|---|---|---|---|---|

| Cell Viability (%) | 100 | 73 | 45 | 22 |

| LC3B II Expression | Low | Moderate | High | Very High |

| ROS Levels (%) | 100 | 127 | 156 | 222 |

| MMP Levels (%) | 100 | 58 | 32 | 17 |

These findings suggest that this compound not only inhibits cancer cell proliferation but also induces autophagic processes critical for cellular homeostasis and survival under stress conditions .

2. Antioxidant and Hepatoprotective Activities

This compound exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells.

Antioxidant Mechanism

Research indicates that this compound acts as a superoxide radical scavenger and has a high absorption profile in the human intestine (81.93%). Its antioxidant activity is attributed to its molecular structure, which allows it to engage effectively with free radicals. Notably, it has been shown to outperform other flavonoids in antioxidant assays despite lacking certain hydroxyl groups typically associated with high radical scavenging activity .

Hepatoprotective Effects

This compound has demonstrated protective effects against liver injuries in various experimental models. A study highlighted its ability to mitigate liver damage by reducing oxidative stress markers and improving liver function tests, indicating its potential utility in treating liver diseases .

3. Anti-inflammatory Activity

This compound also exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce inflammation markers comparable to dexamethasone, suggesting its potential as a therapeutic agent in inflammatory conditions.

The anti-inflammatory activity of this compound is believed to be mediated through the inhibition of pro-inflammatory cytokines and mediators, thereby reducing inflammation in tissues .

4. Neuroprotective Potential

Recent studies have indicated that this compound acts as a cholinesterase inhibitor, which could have implications for neurodegenerative diseases such as Alzheimer's. It functions as a competitive inhibitor for butyrylcholinesterase (BuChE) and a noncompetitive inhibitor for acetylcholinesterase (AChE), suggesting its potential role in enhancing cholinergic transmission .

特性

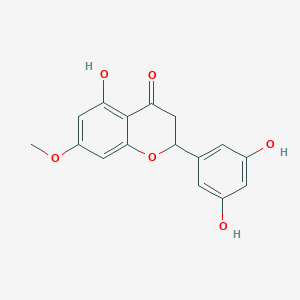

IUPAC Name |

2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-11-5-12(19)16-13(20)7-14(22-15(16)6-11)8-2-9(17)4-10(18)3-8/h2-6,14,17-19H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYLMQKEGSQNGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=CC(=C3)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Blumeatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118024-26-3 | |

| Record name | Blumeatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 222 °C | |

| Record name | Blumeatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。